Pirlimycin

Catalog No.
S539787
CAS No.
79548-73-5
M.F
C17H31ClN2O5S
M. Wt
411.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pirlimycin

CAS Number

79548-73-5

Product Name

Pirlimycin

IUPAC Name

(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethylpiperidine-2-carboxamide

Molecular Formula

C17H31ClN2O5S

Molecular Weight

411.0 g/mol

InChI

InChI=1S/C17H31ClN2O5S/c1-4-9-5-6-19-10(7-9)16(24)20-11(8(2)18)15-13(22)12(21)14(23)17(25-15)26-3/h8-15,17,19,21-23H,4-7H2,1-3H3,(H,20,24)/t8-,9+,10-,11+,12-,13+,14+,15+,17+/m0/s1

InChI Key

HBJOXQRURQPDEX-MHXMMLMNSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

cis-4-ethyl-L-picecolic acid amide of 7-deoxy-7(S)chloromethylthio lincosaminide hydrochloride, pirlimycin, pirlimycin monohydrochloride monohydrate, (2S-cis)-isomer, pirlimycin monohydrochloride, (2R-cis)-isomer, U 57930E, U-57930E

Canonical SMILES

CCC1CCNC(C1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl

Isomeric SMILES

CC[C@@H]1CCN[C@@H](C1)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)Cl

The exact mass of the compound Pirlimycin is 410.1642 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Lincosamides - Lincomycin - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Antibacterials for intramammary use -> Veterinary pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

Pirlimycin is a semi-synthetic, third-generation lincosamide antibiotic characterized by a cis-4-ethyl-L-pipecolic acid amide moiety, distinguishing it from the linear proline derivatives found in earlier lincosamides like lincomycin and clindamycin [1]. Primarily procured for veterinary pharmaceutical manufacturing, it targets Gram-positive pathogens, including Staphylococcus aureus and Streptococcus species[2]. For industrial formulation, the compound is predominantly utilized as pirlimycin hydrochloride (CAS 78822-40-9) due to its aqueous solubility, which is critical for sterile intramammary infusions[3]. Its value proposition in procurement is driven by its predictable pharmacokinetic profile and specific tissue retention in mammary glands[4].

While buyers might consider clindamycin or lincomycin as cheaper, more readily available in-class substitutes, generic substitution fails in veterinary intramammary applications due to profound pharmacokinetic and in vivo efficacy differences [1]. Although pirlimycin and clindamycin exhibit comparable in vitro minimum inhibitory concentrations (MICs) against S. aureus, pirlimycin's pipecolic acid structure grants it significantly higher affinity for, and prolonged retention in, mammary tissue [2]. Consequently, substituting pirlimycin with clindamycin results in suboptimal tissue exposure and higher clinical failure rates in mastitis models, while using the pirlimycin free base instead of the hydrochloride salt leads to formulation failures due to insufficient aqueous solubility [3].

Aqueous Solubility: Hydrochloride Salt vs. Free Base

For the production of intramammary infusions, the active pharmaceutical ingredient must be highly soluble in aqueous media. Pirlimycin hydrochloride demonstrates a pH-dependent aqueous solubility of 70 g/L at pH 4.5, whereas the free base exhibits poor solubility (approximately 3 g/L at pH 13) [1]. This differential dictates that the hydrochloride salt is the mandatory form for liquid formulation workflows .

Evidence DimensionAqueous Solubility
Target Compound DataPirlimycin hydrochloride (70 g/L at pH 4.5)
Comparator Or BaselinePirlimycin free base (~3 g/L at pH 13)
Quantified Difference>20-fold higher solubility in acidic aqueous environments
ConditionsAqueous solution, pH 4.5 vs pH 13

High aqueous solubility is strictly required for the formulation of sterile intramammary infusions, making the hydrochloride salt the mandatory procurement choice for veterinary drug manufacturing.

In Vivo Efficacy in Mammary Infection Models

Despite similar in vitro MIC values, pirlimycin demonstrates significantly higher in vivo efficacy compared to its predecessors. In a standardized lactating mouse model of Staphylococcus aureus mastitis, pirlimycin was found to be 15 to 95-fold more effective than clindamycin and 3 to 6-fold more effective than lincomycin on a weight-dose basis [1]. This efficacy is driven by its specific tissue affinity and prolonged retention in the mammary gland [2].

Evidence DimensionIn vivo efficacy (weight-dose comparison)
Target Compound DataPirlimycin
Comparator Or BaselineClindamycin and Lincomycin
Quantified Difference15 to 95-fold more effective than clindamycin; 3 to 6-fold better than lincomycin
ConditionsStandardized lactating mouse model of Staphylococcus aureus mastitis

Demonstrates that despite in vitro similarities, pirlimycin's specific tissue affinity translates to measurable in vivo performance, justifying its selection over generic lincosamides.

Pharmacokinetic Predictability and Milk Discard Times

A critical procurement factor for veterinary antibiotics is the economic impact of milk discard times. Population pharmacokinetic modeling of pirlimycin after intramammary infusion shows highly predictable clearance, allowing for a precise 36-hour (3 milkings) milk discard time after the last dose [1]. This reliable clearance profile prevents violative drug residues in milk while minimizing the economic loss associated with prolonged discard periods [2].

Evidence DimensionMilk discard time predictability
Target Compound DataPirlimycin (36 hours / 3 milkings)
Comparator Or BaselineOff-label lincosamides (unpredictable/prolonged discard times)
Quantified DifferenceReliable 36-hour clearance threshold
ConditionsIntramammary infusion in lactating dairy cows

Predictable clearance minimizes economic losses from discarded milk, driving its selection over off-label lincosamides in commercial dairy veterinary medicine.

Veterinary Intramammary Infusion Manufacturing

Due to its high aqueous solubility (70 g/L at pH 4.5) and predictable pharmacokinetics, pirlimycin hydrochloride is the specific API required for formulating sterile intramammary infusions targeting Gram-positive bovine mastitis [1].

Antimicrobial Resistance (AMR) Monitoring Standards

Pirlimycin serves as a critical reference standard in disk diffusion and MIC testing for veterinary isolates, specifically to monitor emerging lincosamide resistance in Staphylococcus aureus and Streptococcus species [2].

Food Safety and Residue Testing

Because parent pirlimycin comprises nearly 95% of the total residue in milk, it is the primary target analyte for LC-MS/MS and microbiological assays used by regulatory bodies to ensure dairy supply safety [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

5

Exact Mass

410.1642210 Da

Monoisotopic Mass

410.1642210 Da

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

LM19JT6G5K

Drug Indication

For the treatment of subclinical mastitis in lactating cows due to Gram-positive cocci susceptible to pirlimycin including staphylococcal organisms such as Staphylococcus aureus, both penicillinase-positive and penicillinase-negative, and coagulase-negative staphylococci; streptococcal organisms including Streptococcus agalactiae, Streptococcus dysgalactiae and Streptococcus uberis.

Pharmacology

Pirlimycin is a derivative of clindamycin with a 6-membered ring replacing clindamycin's 5-membered ring. Compared to clindimycin, pirlimycin has increased activity against gram-positive bacteria, including Staphylococcus aureus and coagulase negative species of Staphylococcus and Streptococcus. This agent is primarily used in the treatment of mastitis in cattle.

ATC Code

QJ51FF90

Other CAS

79548-73-5

Wikipedia

Pirlimycin

Use Classification

Veterinary drugs -> Antibacterials for intramammary use -> Veterinary pharmacotherapeutic group -> EMA Drug Category
Veterinary Drug -> ANTIMICROBIAL_AGENT; -> JECFA Functional Classes
Pharmaceuticals

Dates

Last modified: 04-14-2024
1: Kulesza SB, Maguire RO, Xia K, Cushman J, Knowlton K, Ray P. Manure Injection Affects the Fate of Pirlimycin in Surface Runoff and Soil. J Environ Qual. 2016 Mar;45(2):511-8. doi: 10.2134/jeq2015.06.0266. PubMed PMID: 27065398.
2: Ray P, Knowlton KF, Shang C, Xia K. Method development and validation: solid Phase extraction-ultra performance liquid chromatography-tandem mass spectrometry quantification of pirlimycin in bovine feces and urine. J AOAC Int. 2014 Nov-Dec;97(6):1730-6. PubMed PMID: 25632451.
3: Jiang W, Beier RC, Luo P, Zhai P, Wu N, Lin G, Wang X, Xu G. Analysis of Pirlimycin Residues in Beef Muscle, Milk, and Honey by a Biotin-Streptavidin-Amplified Enzyme-Linked Immunosorbent Assay. J Agric Food Chem. 2016 Jan 13;64(1):364-70. doi: 10.1021/acs.jafc.5b05711. Epub 2015 Dec 31. PubMed PMID: 26671277.
4: Gillespie BE, Moorehead H, Lunn P, Dowlen HH, Johnson DL, Lamar KC, Lewis MJ, Ivey SJ, Hallberg JW, Chester ST, Oliver SP. Efficacy of extended pirlimycin hydrochloride therapy for treatment of environmental Streptococcus spp and Staphylococcus aureus intramammary infections in lactating dairy cows. Vet Ther. 2002 Winter;3(4):373-80. PubMed PMID: 12584673.
5: Whittem T. Pharmacokinetics and milk discard times of pirlimycin after intramammary infusion: a population approach. J Vet Pharmacol Ther. 1999 Feb;22(1):41-51. PubMed PMID: 10211716.
6: Middleton JR, Timms LL, Bader GR, Lakritz J, Luby CD, Steevens BJ. Effect of prepartum intramammary treatment with pirlimycin hydrochloride on prevalence of early first-lactation mastitis in dairy heifers. J Am Vet Med Assoc. 2005 Dec 15;227(12):1969-74. PubMed PMID: 16379636.
7: Oliver SP, Gillespie BE, Ivey SJ, Lewis MJ, Johnson DL, Lamar KC, Moorehead H, Dowlen HH, Chester ST, Hallberg JW. Influence of prepartum pirlimycin hydrochloride or penicillin-novobiocin therapy on mastitis in heifers during early lactation. J Dairy Sci. 2004 Jun;87(6):1727-31. PubMed PMID: 15453485.
8: Kulesza SB, Maguire RO, Xia K, Cushman J, Knowlton K, Ray P. Manure Injection Affects the Fate of Pirlimycin in Surface Runoff and Soil. J Environ Qual. 2016 Jul;45(4):1466. doi: 10.2134/jeq2015.06.0266er. PubMed PMID: 27380099.
9: Birkenmeyer RD, Kroll SJ, Lewis C, Stern KF, Zurenko GE. Synthesis and antimicrobial activity of clindamycin analogues: pirlimycin, 1,2 a potent antibacterial agent. J Med Chem. 1984 Feb;27(2):216-23. PubMed PMID: 6363698.
10: Oliver SP, Almeida RA, Gillespie BE, Ivey SJ, Moorehead H, Lunn P, Dowlen HH, Johnson DL, Lamar KC. Efficacy of extended pirlimycin therapy for treatment of experimentally induced Streptococcus uberis intramammary infections in lactating dairy cattle. Vet Ther. 2003 Fall;4(3):299-308. PubMed PMID: 15136992.
11: Apparao D, Oliveira L, Ruegg PL. Relationship between results of in vitro susceptibility tests and outcomes following treatment with pirlimycin hydrochloride in cows with subclinical mastitis associated with gram-positive pathogens. J Am Vet Med Assoc. 2009 Jun 1;234(11):1437-46. doi: 10.2460/javma.234.11.1437. PubMed PMID: 19480625.
12: Oliver SP, Headrick SI, Gillespie BE, Lewis MJ, Johnson DL, Lamar KC, Moorehead H, Dowlen HH, Hallberg JW. Intramammary infections in heifers during early lactation following intramammary infusion of pirlimycin hydrochloride or penicillin-novobiocin at the first milking after parturition. J Dairy Res. 2007 May;74(2):211-7. Epub 2007 Jan 17. PubMed PMID: 17227598.
13: Garcia-Rodriguez JA, Garcia-Sanchez JE, Prieto J, Sanchez de S Lorenzo A. Activity of pirlimycin (U57930E) against strains of the Bacteroides fragilis group. Antimicrob Agents Chemother. 1982 Nov;22(5):893-4. PubMed PMID: 7181494; PubMed Central PMCID: PMC185677.
14: Heller DN. Determination and confirmation of pirlimycin residue in bovine milk and liver by liquid chromatography/thermospray mass spectrometry: interlaboratory study. J AOAC Int. 1996 Sep-Oct;79(5):1054-61. PubMed PMID: 8823914.
15: Deluyker HA, Van Oye SN, Boucher JF. Factors affecting cure and somatic cell count after pirlimycin treatment of subclinical mastitis in lactating cows. J Dairy Sci. 2005 Feb;88(2):604-14. PubMed PMID: 15653527.
16: Kopia GA, Driscoll EM, Yeung KF, Lucchesi BR. Antiarrhythmic and cardiovascular actions of the new antibiotic agent pirlimycin adenylate. Pharmacology. 1983;27(5):255-66. PubMed PMID: 6606809.
17: Hornish RE, Roof RD, Wiest JR. Pirlimycin residue in bovine liver--a case of reverse metabolism. Analyst. 1998 Dec;123(12):2463-7. PubMed PMID: 10435279.
18: Shah JA, Weber DJ. High-performance liquid chromatographic assay of pirlimycin in human serum and urine using 9-fluorenylmethylchloroformate. J Chromatogr. 1984 Jul 13;309(1):95-105. PubMed PMID: 6480775.
19: Roy JP, Du Tremblay D, DesCôteaux L, Messier S, Scholl D, Bouchard E. Effect of precalving intramammary treatment with pirlimycin in nulliparous Holstein heifers. Can J Vet Res. 2007 Oct;71(4):283-91. PubMed PMID: 17955903; PubMed Central PMCID: PMC1940276.
20: Thornsberry C, Marler JK, Watts JL, Yancey RJ Jr. Activity of pirlimycin against pathogens from cows with mastitis and recommendations for disk diffusion tests. Antimicrob Agents Chemother. 1993 May;37(5):1122-6. PubMed PMID: 8517701; PubMed Central PMCID: PMC187914.

Explore Compound Types